molecular formula C16H23ClN2O2S2 B2656831 1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane CAS No. 2320582-33-8

1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane

Cat. No.: B2656831
CAS No.: 2320582-33-8
M. Wt: 374.94
InChI Key: LWLINSSQTNSCJV-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O2S2/c17-15-4-1-2-5-16(15)23(20,21)19-9-3-8-18(10-11-19)14-6-12-22-13-7-14/h1-2,4-5,14H,3,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLINSSQTNSCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate diamines with suitable electrophiles.

    Introduction of the 2-Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the diazepane ring using 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thian-4-yl Group: This can be done through nucleophilic substitution reactions where the thian-4-yl group is introduced using appropriate thianyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thian-4-yl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thian-4-yl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane: can be compared with other diazepane derivatives, such as:

Uniqueness

The presence of the thian-4-yl group in this compound distinguishes it from other similar compounds. This group may confer unique chemical and biological properties, such as enhanced stability or specific binding interactions.

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